3-Methylpentyl carbonochloridate

Catalog No.
S1494759
CAS No.
1215109-09-3
M.F
C7H13ClO2
M. Wt
164.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylpentyl carbonochloridate

CAS Number

1215109-09-3

Product Name

3-Methylpentyl carbonochloridate

IUPAC Name

3-methylpentyl carbonochloridate

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

InChI

InChI=1S/C7H13ClO2/c1-3-6(2)4-5-10-7(8)9/h6H,3-5H2,1-2H3

InChI Key

ZSEUJMFAOMCZEP-UHFFFAOYSA-N

SMILES

CCC(C)CCOC(=O)Cl

Synonyms

Carbonochloridic Acid 3-Methylpentyl Ester

Canonical SMILES

CCC(C)CCOC(=O)Cl

3-Methylpentyl carbonochloridate is an organic compound characterized by the molecular formula C7_7H13_{13}ClO2_2. It appears as a colorless oil and serves as an important intermediate in organic synthesis. This compound is particularly noted for its role in the preparation of various derivatives, including azidoformates, which are of significant interest in chemical research and development.

3-Methylpentyl carbonochloridate primarily undergoes substitution reactions due to the electrophilic nature of the carbonochloridate group. Common reactions include:

  • Reaction with Amines: Forms carbamates under mild conditions.
  • Reaction with Alcohols: Produces carbonates when reacted in the presence of a base.
  • Reaction with Thiols: Yields thiocarbonates under basic conditions.

The general reaction mechanism involves nucleophilic attack on the carbon atom of the carbonochloridate group, leading to the formation of various derivatives depending on the nucleophile used.

Major Products Formed

  • Carbamates from amines
  • Carbonates from alcohols
  • Thiocarbonates from thiols

While specific biological activity data for 3-Methylpentyl carbonochloridate is limited, it has been utilized in biological research for modifying biomolecules. Its electrophilic nature allows for potential interactions with nucleophilic sites on biomolecules, which may be explored in drug development and delivery systems.

The synthesis of 3-Methylpentyl carbonochloridate typically involves the reaction of 3-methylpentanol with phosgene (carbonyl dichloride). This reaction requires controlled conditions, often under an inert atmosphere to prevent phosgene decomposition. The general reaction can be summarized as follows:

3 Methylpentanol+Phosgene3 Methylpentyl carbonochloridate+Hydrogen chloride\text{3 Methylpentanol}+\text{Phosgene}\rightarrow \text{3 Methylpentyl carbonochloridate}+\text{Hydrogen chloride}

In industrial settings, large-scale reactors are employed to maintain precise control over temperature and pressure, ensuring high yield and purity of the product. The compound is usually stored under an inert atmosphere at low temperatures to enhance stability.

3-Methylpentyl carbonochloridate finds applications across several fields:

  • Chemistry: Used as an intermediate in synthesizing complex organic molecules.
  • Biology: Applied in biomolecule modification for research purposes.
  • Medicine: Investigated for potential roles in drug development and delivery systems.
  • Industry: Utilized in producing specialty chemicals and materials.

The interaction studies involving 3-Methylpentyl carbonochloridate primarily focus on its reactivity with various nucleophiles. These studies help elucidate its potential applications in synthesizing biologically active compounds and other derivatives. The electrophilic nature of the carbonochloridate group makes it a valuable reagent in organic synthesis.

3-Methylpentyl carbonochloridate can be compared to several similar compounds based on structural and functional characteristics:

Compound NameStructural FeaturesUnique Aspects
2-Methylpentyl carbonochloridateIsomer with a different methyl positionSimilar reactivity but distinct physical properties
3-Methylbutyl carbonochloridateShorter carbon chainDifferent reactivity patterns due to chain length

Uniqueness

3-Methylpentyl carbonochloridate is distinguished by its specific carbon chain length and the position of the methyl group. These structural features influence its reactivity and the types of derivatives that can be formed, making it particularly useful for synthesizing specialized compounds like azidoformates.

XLogP3

3.4

Dates

Modify: 2023-07-17

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